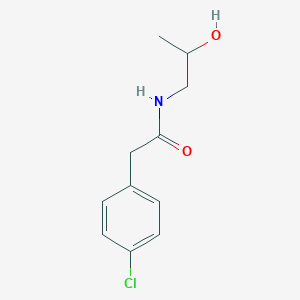
2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide
Übersicht
Beschreibung
“2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide” is a chemical compound with the molecular formula C11H14ClNO2 . It is also known as 4-Chloro-N-(2-hydroxypropyl)benzeneacetamide . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide” consists of 11 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The average mass is 227.687 Da and the monoisotopic mass is 227.071304 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide” include a molecular formula of C11H14ClNO2, an average mass of 227.687 Da, and a monoisotopic mass of 227.071304 Da .Wissenschaftliche Forschungsanwendungen
Potential Pesticides
A study characterized new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, showing their potential as pesticides. This research provided new diffraction data, including experimental and calculated peak positions, intensities, and unit-cell parameters, indicating their utility in pesticide development (Olszewska, Tarasiuk, & Pikus, 2009).
Crystal Structure Analysis
The crystal structure of a related compound, "2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide," was determined, providing insights into its molecular arrangement and potential interactions for further chemical analysis (Saravanan et al., 2016).
Antibacterial Agents
Research on 4-Oxo-thiazolidines and 2-Oxo-azetidines, including derivatives similar to "2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide," revealed their moderate to good activity against gram-positive and gram-negative bacteria, such as S. aureus and E. coli. This study also conducted QSAR analyses to understand the impact of structural and physicochemical parameters on their antibacterial efficacy (Desai et al., 2008).
Photovoltaic Efficiency and Ligand-Protein Interactions
A comprehensive study synthesized bioactive benzothiazolinone acetamide analogs and investigated their vibrational spectra, electronic properties, photochemical and thermochemical modeling for applications in dye-sensitized solar cells (DSSCs). The research highlighted the compounds' good light harvesting efficiency and free energy of electron injection potential. Furthermore, molecular docking studies were performed to analyze the binding interactions with cyclooxygenase 1 (COX1), indicating their relevance in biological contexts (Mary et al., 2020).
Potential Insecticidal Agents
Novel N-(4-chlorophenyl)-2-phenoxyacetamide derivatives were synthesized and tested for insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. Some compounds exhibited excellent results, suggesting their potential as insecticidal agents (Rashid et al., 2021).
Antiviral and Antiapoptotic Effects
Another study synthesized a novel anilidoquinoline derivative, related to "2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide," and evaluated its therapeutic efficacy in treating Japanese encephalitis. The compound demonstrated significant antiviral and antiapoptotic effects, offering insights into its therapeutic potential (Ghosh et al., 2008).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-8(14)7-13-11(15)6-9-2-4-10(12)5-3-9/h2-5,8,14H,6-7H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASIMBRPWDCQJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CC=C(C=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furo[3,2-c]pyridine-3-carboxamide](/img/structure/B57490.png)
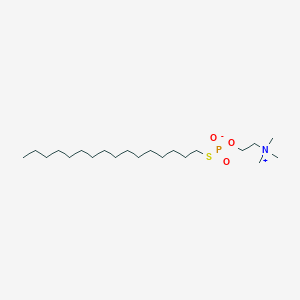
![2-(1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B57494.png)
![1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B57495.png)
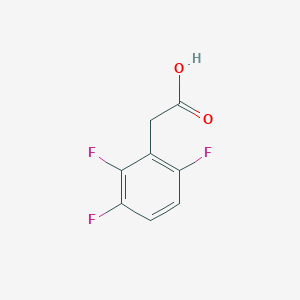
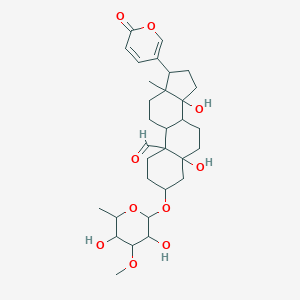
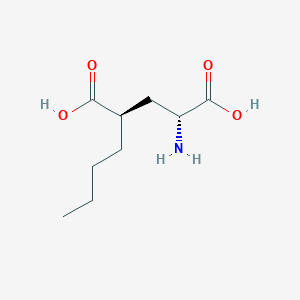
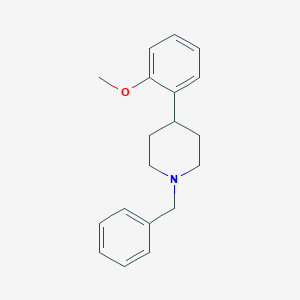
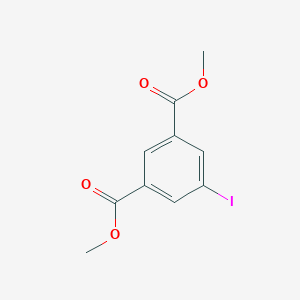
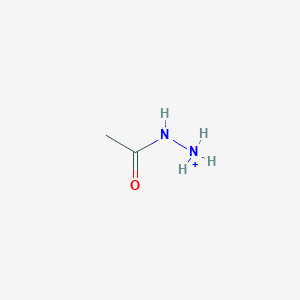
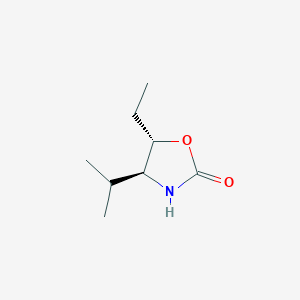
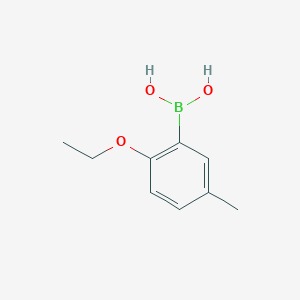
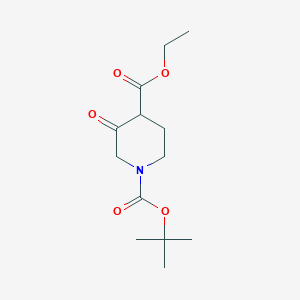
![3-([1,1'-Biphenyl]-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B57516.png)